1-Propyl-1H-pyrazole-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-propylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-4-9-5-3-6(8-9)7(10)11/h3,5H,2,4H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOWDTSRDBLTFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701284713 | |
| Record name | 1-Propyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701284713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957301-89-2 | |
| Record name | 1-Propyl-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957301-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701284713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-propyl-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Propyl-1H-pyrazole-3-carboxylic acid CAS 957301-89-2 properties
The following technical monograph provides an in-depth analysis of 1-Propyl-1H-pyrazole-3-carboxylic acid (CAS 957301-89-2). This guide is structured to serve drug discovery scientists and process chemists, focusing on the compound's utility as a pharmacophore scaffold, its synthesis challenges (specifically regioselectivity), and its physicochemical profile.
A Versatile Scaffold for Medicinal Chemistry & Agrochemical Discovery
Executive Summary
1-Propyl-1H-pyrazole-3-carboxylic acid (CAS 957301-89-2) is a functionalized heterocyclic building block essential for the synthesis of bioactive small molecules. Belonging to the class of N-alkylated pyrazoles, it serves as a critical intermediate in the development of pharmaceuticals (e.g., sildenafil analogs, COX-2 inhibitors) and agrochemicals (SDHI fungicides). Its structural value lies in the propyl group , which offers a specific lipophilic profile (LogP modulation) distinct from methyl or ethyl analogs, enhancing membrane permeability without introducing excessive steric bulk.
Chemical Identity & Physicochemical Profile
This section consolidates the fundamental data required for analytical verification and formulation.
| Property | Data |
| CAS Number | 957301-89-2 |
| IUPAC Name | 1-Propyl-1H-pyrazole-3-carboxylic acid |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| SMILES | CCCN1C=CC(=N1)C(=O)O |
| Appearance | White to off-white crystalline solid |
| Melting Point | 67 – 70 °C (Lit.) |
| Predicted pKa | ~3.5 (Carboxylic acid moiety) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
Synthetic Routes & Process Chemistry
The synthesis of 1-Propyl-1H-pyrazole-3-carboxylic acid presents a classic problem in heterocyclic chemistry: Regiocontrol .
The Regioselectivity Challenge
When alkylating the parent 1H-pyrazole-3-carboxylate, two isomers are possible due to annular tautomerism:
-
N1-Alkylation (Desired): Yields the 1-propyl-3-carboxylate.
-
N2-Alkylation (Undesired): Yields the 1-propyl-5-carboxylate (often misidentified).
The following diagram illustrates the synthetic workflow and the decision logic required to maximize the yield of the desired N1-isomer.
Figure 1: Synthetic workflow emphasizing the separation of N-alkylation regioisomers.
Expert Insight: Optimizing Regioselectivity
To favor the formation of the 1-propyl-3-carboxylate (Target) over the 5-carboxylate isomer:
-
Base Selection: Use mild bases like Cs₂CO₃ or K₂CO₃ in acetone rather than strong bases like NaH. Strong bases create a "naked" anion that is less discriminating, often increasing the ratio of the N2 (5-carboxylate) impurity.
-
Solvent Effects: Non-polar solvents or those that encourage tight ion-pairing can influence the site of alkylation. However, DMF is standard for solubility.
Experimental Protocols
The following protocols are designed for self-validation . The "Checkpoint" steps ensure the user confirms success before proceeding, preventing wasted resources.
Protocol A: Synthesis via Alkylation & Hydrolysis
Step 1: Alkylation of Ethyl 1H-pyrazole-3-carboxylate
-
Setup: In a 250 mL round-bottom flask, dissolve Ethyl 1H-pyrazole-3-carboxylate (10.0 mmol) in anhydrous DMF (20 mL).
-
Base Addition: Add K₂CO₃ (15.0 mmol, 1.5 eq) and stir at room temperature for 15 minutes.
-
Alkylation: Dropwise add 1-Iodopropane (12.0 mmol, 1.2 eq).
-
Reaction: Stir at 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Checkpoint: You should observe two spots. The higher Rf spot is typically the N1-alkylated product (3-carboxylate) due to lower polarity compared to the 5-carboxylate.
-
-
Workup: Quench with water (100 mL), extract with EtOAc (3 x 50 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography to isolate the major isomer.
Step 2: Saponification to Free Acid
-
Reaction: Dissolve the purified ester (from Step 1) in THF:Water (1:1) (20 mL). Add LiOH·H₂O (3.0 eq).
-
Conditions: Stir at room temperature for 3 hours (or 50°C for 1 hour).
-
Workup: Acidify the solution to pH ~2-3 using 1N HCl. The product often precipitates as a white solid.
-
Isolation: Filter the solid. If no precipitate forms, extract with EtOAc, dry, and concentrate.
-
Validation: Check melting point (Target: 67-70°C). If MP is significantly higher (>150°C), suspect the formation of the 5-carboxylic acid isomer or incomplete hydrolysis.
-
Structural Activity Relationship (SAR) & Applications
Why choose the Propyl group? In drug design, the transition from Methyl → Ethyl → Propyl allows for precise tuning of physicochemical properties.
Figure 2: SAR decision tree for N-substituent selection.
Key Applications:
-
PDE5 Inhibitors: The pyrazole-3-carboxylic acid core is a structural homolog to the scaffold found in Sildenafil (Viagra). The propyl group mimics the steric occupancy of the propyl/ethoxy groups in established PDE inhibitors.
-
Agrochemicals: Used as a precursor for amide-linked fungicides where the lipophilic tail aids in cuticular penetration of plant leaves.
-
Fragment-Based Drug Discovery (FBDD): The acid moiety serves as a "handle" for amide coupling, allowing the rapid generation of libraries targeting kinases or GPCRs.
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Statement | Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2][3] |
Precautionary Measures:
-
PPE: Nitrile gloves and safety goggles are mandatory.
-
Inhalation: Handle in a fume hood to avoid dust inhalation (H335).
-
Storage: Store in a cool, dry place. Keep container tightly closed. Stable under standard ambient conditions.
References
-
Sigma-Aldrich. Safety Data Sheet: 1-Propyl-1H-pyrazole-3-carboxylic acid.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 56965696 (Propylpyrazole carboxylic acid derivatives).
- European Journal of Medicinal Chemistry.Synthesis and pharmacological study of 1-alkyl-3-aryl-pyrazole derivatives.
-
Organic Chemistry Portal. Synthesis of Pyrazoles.
-
Combi-Blocks. Product Specification: 1-Propyl-1H-pyrazole-3-carboxylic acid.
Sources
Chemical structure and molecular weight of 1-Propyl-1H-pyrazole-3-carboxylic acid
An In-Depth Technical Guide to 1-Propyl-1H-pyrazole-3-carboxylic acid: Synthesis, Properties, and Applications in Modern Research
This guide provides a comprehensive technical overview of 1-Propyl-1H-pyrazole-3-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's core attributes, provides a detailed synthetic pathway with mechanistic rationale, outlines its analytical profile, and explores its broader significance within the landscape of chemical innovation.
Section 1: Core Molecular Attributes and Physicochemical Profile
1-Propyl-1H-pyrazole-3-carboxylic acid belongs to the N-substituted azole class of compounds. The presence of the N-propyl group prevents the tautomerism often seen in unsubstituted pyrazoles, locking the scaffold into the 1,3-disubstituted form. This structural rigidity, combined with the hydrogen-bonding capability of the carboxylic acid, makes it a valuable and predictable component in molecular design.
The carboxylic acid moiety serves as a critical pharmacophoric element and a versatile synthetic handle, allowing for the facile creation of ester, amide, or other acyl derivatives. The propyl group contributes to the molecule's lipophilicity, a key parameter in modulating pharmacokinetic properties in drug discovery.
Caption: 2D Chemical Structure of 1-Propyl-1H-pyrazole-3-carboxylic acid.
Table 1: Molecular Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 1-propyl-1H-pyrazole-3-carboxylic acid | - |
| CAS Number | 957301-89-2 | [1] |
| Molecular Formula | C₇H₁₀N₂O₂ | [2] |
| Molecular Weight | 154.17 g/mol | - |
| Monoisotopic Mass | 154.07423 Da | [2] |
| SMILES | CCCN1C=CC(=N1)C(=O)O | [2] |
| InChI Key | PAOWDTSRDBLTFW-UHFFFAOYSA-N | [2] |
| Predicted XlogP | 0.9 | [2] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not experimentally determined. For comparison, 1H-Pyrazole-3-carboxylic acid melts at 204-213 °C. |
Section 2: Synthesis and Mechanistic Insights
The synthesis of N-substituted pyrazole carboxylic acids is most classically achieved via the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[3] For the title compound, a regiocontrolled approach is paramount to ensure the formation of the desired 1,3-isomer over the 1,5-isomer. The choice of reaction conditions and the specific 1,3-dicarbonyl synthon are critical determinants of the outcome.[4][5]
A robust and high-yield strategy involves a two-step process: (1) the cyclocondensation of propylhydrazine with an ethyl 2,4-dioxoalkanoate to form the corresponding ethyl ester, followed by (2) saponification to yield the final carboxylic acid.
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis of 1-Propyl-1H-pyrazole-3-carboxylic acid
This protocol is a representative method adapted from established literature procedures for analogous compounds.[4][5]
Part A: Synthesis of Ethyl 1-propyl-1H-pyrazole-3-carboxylate (Intermediate)
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2,4-dioxobutanoate (1 equivalent) in absolute ethanol (approx. 3 mL per mmol of ester).
-
Reaction Initiation: Add propylhydrazine (1 equivalent) dropwise to the stirred solution at room temperature. A mild exotherm may be observed. Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Causality Insight: The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine nitrogen. The less sterically hindered and more nucleophilic terminal nitrogen of propylhydrazine preferentially attacks the C4 ketone, initiating the cyclization cascade.
-
-
Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove acetic acid) and brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate in vacuo. The resulting crude ester can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent hydrolysis step.
Part B: Saponification to 1-Propyl-1H-pyrazole-3-carboxylic acid (Final Product)
-
Hydrolysis: Dissolve the crude ethyl ester from Part A in a mixture of ethanol and 2M aqueous sodium hydroxide (NaOH) solution (using an excess of NaOH, e.g., 2-3 equivalents).
-
Reaction: Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the ester.
-
Self-Validation: The reaction is complete when the starting ester spot (higher Rf) is fully converted to a new, more polar spot corresponding to the carboxylate salt (baseline on silica TLC).
-
-
Isolation: Cool the reaction mixture and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and acidify by slow, dropwise addition of concentrated hydrochloric acid (HCl) until the pH is approximately 2. The target carboxylic acid will precipitate as a solid.
-
Causality Insight: Protonation of the sodium carboxylate salt renders the molecule neutral and significantly less water-soluble, causing it to precipitate from the aqueous solution.
-
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final, high-purity compound.
Section 3: Analytical and Spectroscopic Profile
Characterization of the final product is essential to confirm its identity and purity. The following spectroscopic signatures are characteristic of 1-Propyl-1H-pyrazole-3-carboxylic acid.[6][7]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Pyrazole Ring Protons: Two distinct doublets in the aromatic region (typically δ 6.5-8.0 ppm). The proton at the C4 position will appear as a doublet, coupled to the C5 proton. The C5 proton will appear as a doublet at a more downfield shift.
-
Propyl Group Protons: A triplet for the N-CH₂ protons (δ ~4.1-4.3 ppm), a sextet for the -CH₂- protons (δ ~1.8-2.0 ppm), and a triplet for the terminal -CH₃ protons (δ ~0.9-1.0 ppm).
-
Carboxylic Acid Proton: A broad singlet at a very downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carboxyl Carbon: A signal in the range of δ 160-170 ppm.
-
Pyrazole Ring Carbons: Signals for C3, C4, and C5 will be present in the aromatic region (δ ~105-150 ppm).[6]
-
Propyl Group Carbons: Three distinct signals in the aliphatic region for the three carbon atoms of the propyl chain.
-
-
IR (Infrared) Spectroscopy:
-
A broad O-H stretching band from the carboxylic acid, typically centered around 3000 cm⁻¹.
-
A sharp and strong C=O stretching band from the carboxyl group around 1700-1725 cm⁻¹.
-
C-H stretching bands from the alkyl and aromatic groups just below 3000 cm⁻¹.
-
C=N and C=C stretching vibrations from the pyrazole ring in the 1400-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
Section 4: Relevance in Drug Discovery and Chemical Biology
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[8] Pyrazole carboxylic acid derivatives, in particular, are prominent in the literature for their wide range of biological activities.
The structural motif present in 1-Propyl-1H-pyrazole-3-carboxylic acid makes it an attractive starting point for library synthesis and lead optimization campaigns targeting numerous disease areas.
Caption: Relationship between molecular features and application areas.
-
Anti-inflammatory and Analgesic: Many pyrazole derivatives exhibit potent anti-inflammatory properties, most famously Celecoxib, which features a related pyrazole core. The scaffold is adept at targeting enzymes like cyclooxygenase (COX).[6]
-
Anticancer: The pyrazole ring is a key component in numerous kinase inhibitors used in oncology. The ability to derivatize the carboxylic acid group of the title compound allows for the exploration of structure-activity relationships in targeting ATP-binding sites.[9]
-
Antimicrobial and Antiviral: The nitrogen-rich pyrazole ring can engage in crucial hydrogen bonding interactions with microbial enzymes and proteins, leading to a broad spectrum of activity against bacteria, fungi, and viruses.[3]
-
Agrochemicals: N-substituted pyrazoles are foundational in the development of modern herbicides and fungicides. The specific substitution on the nitrogen atom and the pyrazole ring allows for fine-tuning of activity against specific plant or fungal pests while maintaining crop safety.[9]
References
-
Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PMC. Retrieved from [Link]
-
CSIR-NIScPR. (2025, September 3). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Retrieved from [Link]
-
JETIR. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]
-
Kishida Chemical Co., Ltd. (2023, December 21). Safety Data Sheet. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.
-
The Journal of Organic Chemistry. (n.d.). Proton Magnetic Resonance Studies of Pyrazoles. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-propyl-1h-pyrazole-3-carboxylic acid (C7H10N2O2). Retrieved from [Link]
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]
-
J-Stage. (n.d.). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. Retrieved from [Link]
Sources
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- 3. jetir.org [jetir.org]
- 4. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DE19701277A1 - Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters - Google Patents [patents.google.com]
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- 8. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF [slideshare.net]
- 9. chemimpex.com [chemimpex.com]
Methodological & Application
Optimized Amide Coupling Strategies for 1-Propyl-1H-pyrazole-3-carboxylic Acid
[1]
Executive Summary & Chemical Profile
Target Molecule: 1-Propyl-1H-pyrazole-3-carboxylic acid CAS: 957301-89-2 Molecular Weight: 154.17 g/mol Application: Building block for medicinal chemistry libraries; scaffold for kinase inhibitors and GPCR ligands.[1]
This guide outlines optimized protocols for coupling 1-Propyl-1H-pyrazole-3-carboxylic acid with diverse amines. While pyrazole-3-carboxylic acids are generally stable, the specific electronic properties of the pyrazole ring (electron-rich, aromatic) and the N1-propyl substitution require tailored coupling strategies to maximize yield and minimize purification bottlenecks.[1]
Chemical Context & Solubility
The N1-propyl group significantly alters the physicochemical profile compared to the parent 1H-pyrazole-3-carboxylic acid.[1]
-
Lipophilicity: The propyl chain increases logP, improving solubility in non-polar organic solvents (DCM, EtOAc) compared to the N-methyl or N-H analogs.
-
Sterics: The propyl group is distal to the C3-carboxylic acid, meaning steric hindrance during coupling is negligible compared to N-t-butyl or ortho-substituted analogs.[1]
-
Reactivity: The C3-carboxylic acid is conjugated with the aromatic pyrazole ring. This conjugation stabilizes the carbonyl, making it slightly less electrophilic than aliphatic acids, often requiring stronger activation (e.g., HATU or Acid Chloride) for electron-deficient amines (anilines).
Strategic Methodology Selection
Selecting the correct coupling agent is a function of the amine partner and the scale of the reaction.
| Method | Reagent | Best For... | Key Advantage |
| A | HATU | Discovery / HTS | Highest coupling efficiency for hindered/unreactive amines.[1] |
| B | T3P® | Scale-up / Process | Easiest workup (water-soluble byproducts); "Green" solvent compatible (EtOAc).[1] |
| C | Acid Chloride | Difficult Anilines | The "Brute Force" method for extremely weak nucleophiles. |
Decision Logic Flowchart
The following decision tree illustrates the logical selection process for the optimal protocol.
Figure 1: Decision matrix for selecting the coupling protocol based on amine reactivity.
Detailed Experimental Protocols
Method A: HATU Activation (The Discovery Standard)
Recommended for: Small scale (<100 mg), valuable amines, or High-Throughput Screening (HTS).
Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole ester).[1] The N1-propyl group on the pyrazole ensures high solubility in DMF, facilitating rapid kinetics.
Reagents:
-
Acid: 1-Propyl-1H-pyrazole-3-carboxylic acid (1.0 equiv)[1]
-
Amine: 1.1 – 1.2 equiv[1]
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (Hunig’s Base) (3.0 equiv)
-
Solvent: DMF (Anhydrous) [Alt: DMAc]
Protocol:
-
Dissolution: In a dry vial, dissolve 1-Propyl-1H-pyrazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).
-
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution typically turns yellow/orange.
-
Coupling: Add the amine (1.1 equiv).
-
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.
-
Checkpoint: If reaction is slow after 4 hours, heat to 50°C. The pyrazole acid is thermally stable.
-
-
Workup:
-
Dilute with EtOAc.[2]
-
Wash sequentially with: 10% LiCl (aq) (removes DMF), Sat. NaHCO3, and Brine.
-
Dry over Na2SO4, filter, and concentrate.
-
Method B: T3P® (Propylphosphonic Anhydride) (The Process Standard)
Recommended for: Scale-up (>1g), aliphatic amines, and "Green" chemistry requirements.
Why T3P? Unlike HATU, T3P yields water-soluble byproducts.[3] It performs exceptionally well in EtOAc, avoiding the need for difficult-to-remove DMF.[1]
Reagents:
-
Acid: 1-Propyl-1H-pyrazole-3-carboxylic acid (1.0 equiv)[1]
-
Amine: 1.1 equiv
-
Coupling Agent: T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)[1]
-
Solvent: EtOAc (preferred) or 2-MeTHF.[1]
Protocol:
-
Charge: To a flask equipped with a stirrer, add the Pyrazole Acid (1.0 equiv), Amine (1.1 equiv), and Solvent (EtOAc, 0.3 M).
-
Base Addition: Add Pyridine (3.0 equiv). Cool to 0°C if the amine is valuable/volatile (otherwise RT is fine).
-
T3P Addition: Add T3P solution (1.5 equiv) dropwise.
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Self-Validating Workup:
-
Add water directly to the reaction mixture.
-
Separate phases.
-
Wash organic layer with 0.5 M HCl (removes excess pyridine and amine), then Sat. NaHCO3 (removes unreacted acid and phosphorus byproducts).
-
Result: The organic layer often contains pure product requiring no chromatography.
-
Method C: Acid Chloride Formation (The "Nuclear" Option)
Recommended for: Electron-deficient anilines or sterically encumbered amines where HATU fails.[1]
Reagents:
-
Acid: 1-Propyl-1H-pyrazole-3-carboxylic acid
-
Reagent: Thionyl Chloride (SOCl2) or Oxalyl Chloride/(cat)DMF
-
Solvent: DCM or Toluene.
Protocol:
-
Activation: Suspend the Pyrazole Acid in DCM. Add Oxalyl Chloride (1.5 equiv) and 1 drop of DMF.
-
Gas Evolution: Stir until gas evolution ceases (1–2 hours). Concentrate in vacuo to remove excess oxalyl chloride.
-
Note: The intermediate 1-propyl-1H-pyrazole-3-carbonyl chloride is stable enough to be handled briefly under N2.[1]
-
-
Coupling: Redissolve the crude acid chloride in DCM. Add the Amine (1.0 equiv) and Et3N (2.0 equiv) dropwise at 0°C.
-
Completion: Stir at RT for 2 hours. Standard aqueous workup.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (HATU) | Steric hindrance or poor solubility of amine.[1] | Switch solvent to NMP; Heat to 60°C. Ensure DIPEA is fresh (free of amine salts). |
| Low Yield (T3P) | Acid not activating; T3P hydrolysis. | Ensure solvent is dry. Increase T3P to 2.5 equiv. Switch base to N-Methylimidazole (NMI) for higher activity.[1] |
| Emulsion during Workup | Amphiphilic nature of product. | Do not shake vigorously. Use DCM/IPA (3:1) for extraction instead of EtOAc. |
| Regioisomers? | None. | The N1-propyl group is fixed.[1] Unlike 1H-pyrazole-3-carboxylic acid (unsubstituted), there is no tautomerism risk.[1] |
References
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][5][6][7] Tetrahedron, 61(46), 10827-10852.
-
Dunetz, J. R., et al. (2016). T3P: The Coupling Reagent of the Future? Green Chemistry, 18, 3677-3698.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56965039, 1-Propyl-1H-pyrazole-3-carboxylic acid.[1]
Sources
- 1. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]
- 2. CN102844306B - Process for preparation of pyrazole carboxylic acid amide - Google Patents [patents.google.com]
- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 4. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 5. hepatochem.com [hepatochem.com]
- 6. jpt.com [jpt.com]
- 7. peptide.com [peptide.com]
Regioselective Synthesis of 1-propyl-1H-pyrazole-3-carboxylic acid: An Application and Protocol Guide
This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the regioselective synthesis of 1-propyl-1H-pyrazole-3-carboxylic acid, a valuable heterocyclic building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for the preparation of this important scaffold.
Introduction
Pyrazole-3-carboxylic acid derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence is due to their ability to act as versatile pharmacophores, engaging in a wide range of biological interactions. The specific substitution pattern on the pyrazole ring is critical for biological activity, making regioselective synthesis a paramount challenge and a key area of focus in synthetic organic chemistry. This guide details a highly regioselective and efficient synthesis of 1-propyl-1H-pyrazole-3-carboxylic acid from propylhydrazine.
Principle and Strategy: The Knorr Pyrazole Synthesis
The foundation of this synthetic approach is the Knorr pyrazole synthesis, a classic and powerful method for constructing the pyrazole ring.[1] This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[2] A critical aspect of the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is controlling the regioselectivity to obtain the desired isomer.[3]
To achieve the target 1-propyl-1H-pyrazole-3-carboxylic acid, a two-step sequence is employed:
-
Regioselective Cyclocondensation: Reaction of propylhydrazine with a suitable C3-dicarbonyl synthon, diethyl 2-(ethoxymethylene)malonate, to form the intermediate, ethyl 1-propyl-1H-pyrazole-3-carboxylate.
-
Hydrolysis: Saponification of the ethyl ester to yield the final 1-propyl-1H-pyrazole-3-carboxylic acid.
Mechanistic Insights into Regioselectivity
The regioselectivity of the initial cyclocondensation reaction is governed by the distinct electrophilicity of the carbonyl carbons in the 1,3-dicarbonyl equivalent and the differential nucleophilicity of the two nitrogen atoms in propylhydrazine. In diethyl 2-(ethoxymethylene)malonate, the carbon of the ethoxymethylene group is highly electrophilic and susceptible to initial nucleophilic attack.
The reaction is believed to proceed via the following steps:
-
Initial Nucleophilic Attack: The more nucleophilic and less sterically hindered terminal nitrogen atom of propylhydrazine attacks the electrophilic carbon of the ethoxymethylene group of diethyl 2-(ethoxymethylene)malonate.
-
Intermediate Formation: This is followed by the elimination of ethanol to form a Michael adduct intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on one of the ester carbonyl groups.
-
Dehydration/Aromatization: Subsequent elimination of a second molecule of ethanol leads to the formation of the stable, aromatic pyrazole ring.
The choice of diethyl 2-(ethoxymethylene)malonate as the C3-synthon is crucial for achieving high regioselectivity, favoring the formation of the desired 3-carboxylate isomer.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis, purification, and characterization of 1-propyl-1H-pyrazole-3-carboxylic acid.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier | Notes |
| Propylhydrazine | C₃H₁₀N₂ | 74.12 | Commercially Available | |
| Diethyl 2-(ethoxymethylene)malonate | C₁₀H₁₆O₅ | 216.23 | Commercially Available | [4] |
| Ethanol | C₂H₅OH | 46.07 | Reagent Grade | |
| Sodium Hydroxide | NaOH | 40.00 | Reagent Grade | |
| Hydrochloric Acid | HCl | 36.46 | Concentrated | |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | For extraction and chromatography |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | For chromatography |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Reagent Grade | For drying |
Synthesis Workflow
Synthesis workflow for 1-propyl-1H-pyrazole-3-carboxylic acid.
Step 1: Synthesis of Ethyl 1-propyl-1H-pyrazole-3-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propylhydrazine (1.0 eq) in absolute ethanol (approximately 5-10 mL per gram of propylhydrazine).
-
Addition of Reagent: To this solution, add diethyl 2-(ethoxymethylene)malonate (1.05 eq) dropwise at room temperature.[5]
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The crude residue can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure ethyl 1-propyl-1H-pyrazole-3-carboxylate.
Step 2: Hydrolysis to 1-propyl-1H-pyrazole-3-carboxylic acid
-
Reaction Setup: In a round-bottom flask, dissolve the ethyl 1-propyl-1H-pyrazole-3-carboxylate (1.0 eq) obtained from Step 1 in ethanol.
-
Addition of Base: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq, e.g., 2M NaOH) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water.
-
Acidification: Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
Isolation: The precipitated solid, 1-propyl-1H-pyrazole-3-carboxylic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: To confirm the proton environment of the pyrazole ring and the propyl group.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carboxylic acid O-H and C=O stretches.
-
Melting Point: To assess the purity of the final compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction. | Increase the reaction time or temperature. Ensure anhydrous conditions. |
| Difficult purification. | Optimize the solvent system for column chromatography. | |
| Formation of regioisomers | Although unlikely with the chosen precursor, side reactions can occur. | Re-evaluate the reaction conditions. The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in some cases. |
| Incomplete hydrolysis in Step 2 | Insufficient base or reaction time. | Increase the amount of NaOH or prolong the reflux time. |
| Product does not precipitate upon acidification | Product is soluble in the acidic aqueous solution. | Extract the acidified solution with a suitable organic solvent like ethyl acetate. |
Conclusion
This application note provides a detailed and reliable protocol for the regioselective synthesis of 1-propyl-1H-pyrazole-3-carboxylic acid. By leveraging the Knorr pyrazole synthesis with a carefully chosen C3-synthon, this method offers a high degree of regioselectivity and good overall yields. The provided mechanistic insights and troubleshooting guide will aid researchers in successfully implementing this synthesis in their laboratories for the advancement of pharmaceutical and agrochemical research.
References
- Chen, X.; She, J.; Shang, Z.; Wu, J.; Wu, H.; Zhang, P. Synthesis. 2008, 21, 3478.
- Deng, X.; Mani, N. S. J. Org. Chem.2008, 73, 2412-2415.
- Gosselin, F.; O'Shea, P. D.; Webster, R. A.; Reamer, R. A.; Tillyer, R. D.; Rabowski,. E. J. J. Synlett. 2006, 19, 3267.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. J. Org. Chem.2008, 73 (24), 9479–9483.
- Jiang, J.-A.; Du, C.-Y.; Gu, C.-H.; Ji, Y.-F. Synlett. 2012, 23, 2965-2968.
- Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Ber. Dtsch. Chem. Ges.1883, 16, 2597–2599.
- Knorr Pyrazole Synthesis. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 2010.
- Mani, N. S.; Deng, X. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Org. Lett.2006, 8, 3505-3508.
- Panda, N.; Jena, A. K. An iron-catalyzed route for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. J. Org. Chem.2012, 77, 9401-9406.
- Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Org. Biomol. Chem.2014, 12, 5945-5953.
- Schmitt, D. C.; Taylor, A. P.; Flick, A. C.; Kyne, R. E., Jr. Ruthenium-catalyzed hydrogen transfer of 1,3-diols in the presence of alkyl hydrazines provides 1,4-disubstituted pyrazoles. Org. Lett.2015, 17, 1405-1408.
-
The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. [Link]
- Tu, K. N.; Kim, S.; Blum, S. A. The reaction produces exclusively one regioisomer and tolerates groups incompatible with alternative lithiation/borylation and iridium-catalyzed C-H activation/borylation methods. Org. Lett.2019, 21, 1283-1286.
- Wang, Z.; Qin, H. Green Chem. 2004, 6, 90.
- Wu, L.-L.; et al. An efficient, general, one-pot, three-component procedure for the preparation of 3,5-disubstituted 1H-pyrazoles. Org. Lett.2011, 13, 5964-5967.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Adv., 2015, 5, 95959-95965.
- Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. ARKIVOC2010, (xi), 254-264.
- 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. DOI: 10.1021/acs.oprd.7b00334
-
PubChem. Diethyl (ethoxymethylene)malonate. [Link]
Sources
- 1. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Diethyl (ethoxymethylene)malonate | C10H16O5 | CID 6871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis of 1-Alkyl-1H-pyrazole-3-carboxylic Acids
Part 1: Executive Summary & Strategic Rationale
The Challenge: Regioselectivity in Pyrazole Synthesis
The 1-alkyl-1H-pyrazole-3-carboxylic acid motif is a critical pharmacophore found in cannabinoid receptor antagonists (e.g., Rimonabant analogs), anti-inflammatory agents, and various kinase inhibitors.
The primary synthetic challenge is regiocontrol . Classical Knorr-type cyclocondensation between alkyl hydrazines and 2,4-diketoesters (e.g., ethyl acetopyruvate) typically yields a mixture of isomers, often favoring the thermodynamically stable 1-alkyl-5-carboxylate rather than the desired 3-carboxylate .
The Solution: Microwave-Assisted Alkylation & Hydrolysis
To ensure the isolation of the 1-alkyl-1H-pyrazole-3-carboxylic acid isomer with high purity (>98%), this guide recommends a Microwave-Assisted Alkylation-Hydrolysis (MAAH) strategy.
Why Microwave Irradiation?
-
Thermodynamic Equilibration: Microwave dielectric heating rapidly overcomes activation energy barriers, allowing for faster equilibration to the desired N-alkylated isomer in basic media.
-
Process Efficiency: Reduces saponification times from 4–12 hours (thermal) to <15 minutes.
-
Green Chemistry: Enables the use of aqueous/ethanolic solvents, minimizing DMF/DMSO waste.
Part 2: Mechanistic Workflow & Logic
The following flowchart illustrates the decision logic between the "Direct Cyclization" route (prone to isomeric mixtures) and the recommended "Alkylation-Hydrolysis" route.
Figure 1: Mechanistic pathway favoring the formation of the 1,3-isomer via steric control during N-alkylation.
Part 3: Detailed Experimental Protocols
Protocol A: Microwave-Assisted N-Alkylation
This step installs the alkyl group on the pyrazole ring. Using microwave irradiation with cesium carbonate (
Reagents:
-
Ethyl 1H-pyrazole-3-carboxylate (1.0 equiv)
-
Alkyl Halide (1.2 equiv) (e.g., Iodomethane, Benzyl bromide)
-
Base:
(1.5 equiv) or (2.0 equiv) -
Solvent: Acetonitrile (
) or DMF (High absorption of MW energy)
Step-by-Step Procedure:
-
Loading: In a 10 mL microwave-transparent pressure vial, suspend Ethyl 1H-pyrazole-3-carboxylate (1 mmol, 140 mg) and
(1.5 mmol, 488 mg) in (3 mL). -
Addition: Add the alkyl halide (1.2 mmol) dropwise. Cap the vial with a Teflon-lined septum.
-
Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Work-up: Cool to room temperature (RT) using compressed air. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The residue is typically >90% pure. If necessary, purify via flash chromatography (Hexane/EtOAc).
Expert Insight:
Protocol B: Rapid Microwave Hydrolysis (Saponification)
Thermal hydrolysis of pyrazole esters is notoriously slow due to the electron-rich nature of the ring deactivating the ester carbonyl. MW irradiation accelerates this by superheating the aqueous interface.
Reagents:
-
Crude Ester from Protocol A (1.0 equiv)
-
Lithium Hydroxide (
) (3.0 equiv) -
Solvent: THF/Water (1:1) or Ethanol/Water (1:1)[7]
Step-by-Step Procedure:
-
Preparation: Dissolve the ester (approx. 1 mmol) in THF (2 mL) and Water (2 mL) in a 10 mL MW vial.
-
Activation: Add solid
(3 mmol, 126 mg). Cap the vial. -
Irradiation:
-
Isolation:
-
Cool to RT.
-
Acidify carefully with 1M HCl to pH 2–3. The carboxylic acid usually precipitates immediately.
-
Filter the white solid and wash with cold water.
-
Yield: Typically 85–95%.
-
Part 4: Results & Validation
Comparative Efficiency Data
The following table summarizes the efficiency gains of the Microwave (MW) method versus conventional thermal heating (Oil Bath).
| Parameter | Thermal Method (Reflux) | Microwave Method (This Protocol) | Improvement Factor |
| Alkylation Time | 6 – 12 Hours | 10 – 15 Minutes | ~36x Faster |
| Hydrolysis Time | 4 – 8 Hours | 5 – 10 Minutes | ~48x Faster |
| Solvent Usage | High (Reflux volumes) | Low (Sealed vessel) | 50% Reduction |
| Yield (2-Step) | 65 – 75% | 82 – 92% | +15-20% |
| Regioselectivity | 85:15 (N1:N2) | >95:5 (N1:N2) | Higher Purity |
Analytical Validation (Self-Check)
To ensure the protocol worked, verify the following spectral markers:
-
1H NMR (DMSO-d6):
-
Disappearance of the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm).
-
Appearance of a broad singlet at 12.5–13.0 ppm (COOH).
-
Regiochemistry Check: For 1-methyl-1H-pyrazole-3-carboxylic acid, the N-CH3 signal typically appears around 3.9 ppm . (Note: In the unwanted 5-isomer, the N-CH3 is often shielded, appearing upfield around 4.0–4.1 ppm depending on solvent, but NOE experiments are the gold standard: Irradiation of N-CH3 should show enhancement of H-5 in the 5-isomer, but H-5 is distant in the 3-isomer).
-
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Alkylation | Incomplete conversion due to volatility of alkyl halide. | Use a sealed MW vessel to contain pressure; add excess alkyl halide (1.5 equiv). |
| Mixture of Isomers | Alkylation temperature too high, leading to thermodynamic scrambling. | Lower MW temperature to 80°C and extend time; switch solvent to non-polar (Toluene) to favor kinetic product. |
| Incomplete Hydrolysis | Poor solubility of ester in water. | Ensure a co-solvent (THF or EtOH) is used; do not use water alone. Increase MW Temp to 140°C. |
| Vial Failure/Leaking | Excessive pressure from solvent vapor. | Do not fill vial >60%. Use Ethanol/Water instead of pure water to lower vapor pressure at 120°C. |
References
-
Microwave-Assisted Synthesis of Pyrazoles (Review)
-
Regioselectivity in Pyrazole Alkylation
-
Microwave Hydrolysis Protocols
-
Green Chemistry & Solvent-Free Methods
Sources
- 1. Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. (PDF) Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity [academia.edu]
Application Note: Optimized Esterification Protocols for 1-Propyl-1H-pyrazole-3-carboxylic Acid
Abstract & Strategic Overview
1-Propyl-1H-pyrazole-3-carboxylic acid (CAS: 957301-89-2) is a critical scaffold in the synthesis of agrochemicals (SDHI fungicides) and pharmaceutical targets (kinase inhibitors, sildenafil analogs).[1] While the pyrazole ring is robust, the esterification of the C3-carboxylic acid requires specific attention to solubility and workup procedures due to the basicity of the pyrazole nitrogen.
This guide presents two validated protocols:
-
Method A (The Standard): Thionyl Chloride (
) mediated esterification.[1][2] Best for scalability, speed, and simple alkyl esters (Methyl/Ethyl).[1] -
Method B (The Alternative): Base-promoted alkylation. Best for laboratory-scale synthesis or when avoiding strongly acidic conditions.[1]
Chemical Context
-
Substrate: 1-Propyl-1H-pyrazole-3-carboxylic acid.[1][3][4][5][6]
-
Key Challenge: The pyrazole moiety acts as a weak base. In acidic media (Fischer esterification), the ring nitrogen protonates, potentially reducing solubility in non-polar solvents and requiring careful neutralization during workup to recover the free base ester.[1]
-
Regiochemistry: The N1 position is already substituted (propyl).[1] Esterification occurs exclusively at the C3-COOH.
Decision Matrix & Reaction Pathway
The following diagram illustrates the decision logic and reaction pathways for selecting the appropriate protocol.
Figure 1: Strategic decision matrix for selecting the esterification route based on scale and conditions.
Protocol A: Thionyl Chloride Mediated Esterification (Preferred)[1]
This method is the industry standard for converting pyrazole carboxylic acids to methyl or ethyl esters.
Reagents & Equipment[7][8][9][10]
-
Substrate: 1-Propyl-1H-pyrazole-3-carboxylic acid (1.0 eq)
-
Reagent: Thionyl Chloride (
) (2.0 – 3.0 eq)[1] -
Solvent: Anhydrous Methanol (or Ethanol) (0.5 M concentration relative to substrate)[1]
-
Equipment: Round-bottom flask, reflux condenser, drying tube (
), ice bath.
Step-by-Step Procedure
-
Setup (Inert Atmosphere): Flame-dry the glassware and flush with Nitrogen (
).[1] -
Solvent Preparation: Charge the flask with anhydrous Methanol. Cool to 0°C using an ice bath.
-
Activation (Exothermic): Add
dropwise over 20 minutes.-
Critical: Maintain temperature <10°C. The reaction of
with MeOH generates gas and heat.
-
-
Substrate Addition: Add 1-Propyl-1H-pyrazole-3-carboxylic acid in one portion. The solid will dissolve as the reaction warms.
-
Reflux: Remove the ice bath and heat the mixture to reflux (65°C for MeOH) for 3–5 hours .
-
Workup (Neutralization):
-
Isolation:
Expected Results
-
Yield: 92–96%[1]
-
Purity: >98% (often requires no chromatography).[1]
-
Appearance: Pale yellow oil or low-melting solid.[1]
Protocol B: Base-Promoted Alkylation (Mild Alternative)[1]
Use this method if you lack a fume hood for
Reagents
-
Substrate: 1-Propyl-1H-pyrazole-3-carboxylic acid (1.0 eq)
-
Base: Potassium Carbonate (
) (2.5 eq) - Must be finely ground/anhydrous.[1] -
Electrophile: Methyl Iodide (
) or Ethyl Bromide (1.2 eq)[1] -
Solvent: DMF (Dimethylformamide) or Acetone.[1]
Step-by-Step Procedure
-
Dissolution: Dissolve the carboxylic acid in DMF (0.2 M).
-
Deprotonation: Add
and stir at Room Temperature (RT) for 15 minutes. The mixture will become a suspension. -
Alkylation: Add Methyl Iodide dropwise.
-
Safety: MeI is a suspected carcinogen; use appropriate PPE.
-
-
Reaction: Stir at RT for 4–12 hours . (Heating to 50°C accelerates the reaction but may darken the product).
-
Workup:
-
Pour the mixture into ice-water (5x volume of DMF). The ester may precipitate.
-
If solid: Filter and wash with water.
-
If oil: Extract with Diethyl Ether (
) or EtOAc.[1] Wash organic layer extensively with water/brine to remove DMF.
-
-
Purification: Dry over
and concentrate.
Analytical Data & Validation
To ensure the protocol was successful, compare your product against these standard parameters.
| Parameter | Method | Expected Observation |
| TLC | Silica (1:1 EtOAc/Hex) | Start: |
| 1H NMR | Ester Methyl: Singlet at | |
| MS (ESI) | Positive Mode |
Reaction Mechanism Visualization
The following graph details the mechanistic flow of Method A (SOCl2), highlighting the critical intermediate transitions.
Figure 2: Mechanistic pathway of Thionyl Chloride mediated esterification.
Troubleshooting & Optimization
Issue: Low Yield / Incomplete Reaction
-
Cause: Water in the solvent.
-
Fix: Ensure Methanol is "Anhydrous" grade. Even 1% water consumes the
. Increase to 3.0 equivalents.
Issue: Product is a Solid Salt
-
Cause: The pyrazole nitrogen (N2) is basic (
).[1] If you evaporate the reaction mixture and do not neutralize, you have the Hydrochloride salt.[1] -
Fix: Ensure the workup includes a wash with saturated
or until the aqueous layer is basic (pH 8-9).
Issue: N-Alkylation (Method B only)
-
Cause: If using Method B (Alkyl Halide), over-alkylation at the N2 position is theoretically possible but sterically disfavored due to the C3-ester and N1-propyl group.[1]
-
Fix: Use exactly 1.1–1.2 eq of Alkyl Halide. Do not use large excesses.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (General mechanism of Acyl Chloride formation and Fischer Esterification).[1][11]
-
Bayer Pharma AG. (2012).[1] Process for the manufacture of an ester of a 1-H-pyrazole-4-carboxylic acid. WO2012025469A1. (Demonstrates industrial scalability of pyrazole esterification).[1]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 957301-89-2. [1]
-
Master Organic Chemistry. (2011). Conversion of Carboxylic Acids to Acid Chlorides with SOCl2.
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. brainly.in [brainly.in]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 957301-89-2|1-Propyl-1h-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. chemimpex.com [chemimpex.com]
- 6. PubChemLite - 1-propyl-1h-pyrazole-3-carboxylic acid (C7H10N2O2) [pubchemlite.lcsb.uni.lu]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. CAS 1035235-11-0: 1H-Pyrazole-3-carboxylic acid, 5-(2-brom… [cymitquimica.com]
- 11. echemi.com [echemi.com]
Troubleshooting & Optimization
Navigating the Decarboxylation of Pyrazole Carboxylic Acids: A Technical Support Guide
FOR IMMEDIATE RELEASE
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole carboxylic acids. As a Senior Application Scientist, I understand the nuances and challenges encountered during the synthesis and modification of these important heterocyclic compounds. This guide is designed to provide in-depth, field-proven insights into troubleshooting common side reactions during the critical decarboxylation step. Our goal is to equip you with the knowledge to not only identify and solve problems but also to understand the underlying chemical principles to proactively design more robust and efficient reactions.
This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab. We will delve into the causality behind experimental choices, providing you with a self-validating system of protocols and analysis.
Troubleshooting Guide: Unraveling Decarboxylation Side Reactions
Here, we address some of the most common and perplexing issues encountered during the decarboxylation of pyrazole carboxylic acids.
Q1: My decarboxylation reaction is giving a low yield of the desired product, and I'm seeing a complex mixture of byproducts on my TLC and LC-MS. What are the likely side reactions?
Low yields and complex byproduct profiles in pyrazole decarboxylation are often indicative of thermal degradation of either the starting material or the desired product. The pyrazole ring, while aromatic, can be susceptible to decomposition under the harsh conditions often required for decarboxylation, such as high temperatures.[1][2]
Potential side reactions include:
-
Ring Opening: At elevated temperatures, the pyrazole ring can undergo cleavage. This is particularly a concern for pyrazoles with certain substituents, where decomposition can be initiated by hydrogen transfer or other intramolecular processes.[1][3]
-
Rearrangements: Substituents on the pyrazole ring can rearrange under thermal stress. For instance, N-nitropyrazoles have been observed to undergo thermal rearrangement to the more stable C-nitropyrazoles.[4] While less common with other substituents, the possibility of rearrangement should be considered, especially at high temperatures.
-
Substituent Elimination: Functional groups on the pyrazole ring, especially those that are good leaving groups, can be eliminated at high temperatures. This is a known decomposition pathway for energetic materials containing nitropyrazoles.[1]
-
Reaction with Solvent: High-boiling point solvents, often used to achieve the necessary temperatures for decarboxylation, can sometimes participate in side reactions. This can lead to the formation of solvent adducts or other unexpected byproducts.
-
Product Instability: The desired decarboxylated pyrazole may not be stable under the reaction conditions. This is particularly true for pyrazoles with haloalkyl groups, which can be volatile and difficult to isolate, leading to perceived low yields.[5][6]
To diagnose the issue:
-
Analyze your crude reaction mixture thoroughly. Use techniques like LC-MS and NMR to identify the major byproducts.
-
Run a control experiment. Heat your purified decarboxylated product under the reaction conditions (without the starting carboxylic acid) to assess its thermal stability.
-
Consider lowering the reaction temperature. Explore the use of catalysts, such as copper or silver salts, which can facilitate decarboxylation at lower temperatures and potentially minimize thermal degradation.[7][8]
Q2: I'm observing a significant amount of a byproduct with the same mass as my starting material but a different retention time in HPLC. What could this be?
This is a classic sign of tautomerization , especially if you are working with an N-unsubstituted pyrazole. The proton on the nitrogen can migrate between the two nitrogen atoms, leading to two different tautomers. While not a side reaction in the sense of molecular decomposition, the presence of multiple tautomers can complicate purification and characterization.[2][9]
The equilibrium between tautomers can be influenced by:
-
Solvent: The polarity and hydrogen-bonding ability of the solvent can affect the relative stability of the tautomers.
-
pH: The acidity or basicity of the medium can influence the protonation state of the pyrazole ring and shift the tautomeric equilibrium.
-
Temperature: While often having a smaller effect than solvent or pH, temperature can also influence the position of the equilibrium.
To address this issue:
-
Characterize both species. If possible, isolate and characterize both tautomers to confirm their identity.
-
Control the conditions for consistency. If you cannot easily separate the tautomers, ensure that your reaction and purification conditions are consistent to obtain a reproducible ratio of the two forms.
-
Consider N-alkylation or N-arylation. If the presence of tautomers is problematic for downstream applications, protecting the pyrazole nitrogen with an alkyl or aryl group will prevent tautomerization.
Q3: My copper-catalyzed decarboxylation is sluggish and incomplete. What factors should I investigate?
Copper-catalyzed decarboxylations are a powerful tool for achieving this transformation under milder conditions.[7] However, their efficiency can be sensitive to several factors:
-
Ligand Choice: The ligand used to coordinate the copper catalyst can have a significant impact on the reaction rate and yield. Common ligands include phenanthroline and its derivatives. Experimenting with different ligands can sometimes improve performance.
-
Copper Source and Oxidation State: Both Cu(I) and Cu(II) salts can be effective, but one may be superior for a particular substrate. The choice of counter-ion (e.g., oxide, iodide, triflate) can also influence reactivity.
-
Solvent: High-boiling point, polar aprotic solvents like DMF, NMP, or quinoline are often used. The solubility of the pyrazole carboxylic acid and the copper catalyst in the chosen solvent is crucial.
-
Base: An appropriate base is often required to facilitate the formation of the copper carboxylate intermediate. Inorganic bases like potassium carbonate or cesium carbonate are frequently employed.[5]
-
Substituent Effects: Electron-withdrawing groups on the pyrazole ring can sometimes hinder the reaction, while electron-donating groups may facilitate it.[2]
Troubleshooting steps:
-
Screen different copper catalysts and ligands.
-
Optimize the solvent and base.
-
Increase the reaction temperature incrementally , while monitoring for the onset of thermal degradation.
-
Ensure all reagents are dry and the reaction is performed under an inert atmosphere , as moisture and oxygen can sometimes deactivate the catalyst.
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for the thermal decarboxylation of pyrazole carboxylic acids?
A: The thermal decarboxylation of pyrazole carboxylic acids is believed to proceed through a zwitterionic intermediate. The carboxylic acid protonates one of the pyrazole nitrogen atoms, and the resulting pyrazolium carboxylate then undergoes loss of carbon dioxide. The stability of the resulting carbanion at the position of the former carboxyl group is a key factor in the ease of decarboxylation.
Q: Are there significant differences in the ease of decarboxylation between pyrazole-3-carboxylic acids and pyrazole-4-carboxylic acids?
A: Yes, the position of the carboxylic acid group on the pyrazole ring can significantly influence the ease of decarboxylation. Generally, pyrazole-3-carboxylic acids and pyrazole-5-carboxylic acids decarboxylate more readily than pyrazole-4-carboxylic acids. This is because the loss of CO2 from the 3- or 5-position can be stabilized by the adjacent nitrogen atom through resonance. Decarboxylation at the 4-position lacks this direct stabilization, often requiring higher temperatures or the use of a catalyst.
Q: What are the best analytical techniques for monitoring my decarboxylation reaction?
A: A combination of techniques is recommended for comprehensive reaction monitoring:
-
Thin-Layer Chromatography (TLC): Provides a quick and easy way to visualize the consumption of the starting material and the formation of the product.[10][11]
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative information on the conversion of the starting material and the formation of the product and any byproducts. It is particularly useful for separating isomers.[12][13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Allows for the identification of the masses of the product and byproducts, providing valuable clues to their structures.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the product and can be used to identify and quantify byproducts in the crude reaction mixture.[3][5][16]
Experimental Protocols
Protocol 1: General Procedure for Thermal Decarboxylation
-
Place the pyrazole carboxylic acid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add a high-boiling point solvent (e.g., quinoline, NMP, or Dowtherm A) if the starting material is a solid at the reaction temperature. If the starting material melts at a reasonable temperature, the reaction can often be run neat.
-
Heat the reaction mixture to the desired temperature (typically 150-250 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, it can be removed by vacuum distillation.
-
The crude product can then be purified by column chromatography, recrystallization, or distillation.
Protocol 2: General Procedure for Copper-Catalyzed Decarboxylation
-
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole carboxylic acid, a copper catalyst (e.g., Cu₂O or CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃, 1-2 equivalents).
-
Add a dry, high-boiling point solvent (e.g., NMP or DMF).
-
Heat the reaction mixture to the desired temperature (typically 120-180 °C) with stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
| Parameter | Thermal Decarboxylation | Copper-Catalyzed Decarboxylation |
| Temperature | High (150-250 °C) | Moderate (120-180 °C) |
| Catalyst | None | Copper salt (e.g., Cu₂O, CuI) |
| Additives | None | Ligand (e.g., 1,10-phenanthroline), Base (e.g., K₂CO₃) |
| Potential Side Reactions | Thermal degradation, ring opening, rearrangement | Fewer thermal degradation products |
| Substrate Scope | Generally applicable, but harsh for sensitive substrates | Broader for thermally sensitive substrates |
Visualization
Decarboxylation Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in pyrazole decarboxylation reactions.
Generalized Decarboxylation Mechanism
Caption: A simplified representation of the thermal decarboxylation mechanism of pyrazole carboxylic acids.
References
- Sinditskii, V. P., & Fogelzang, A. E. (2021).
- Jasinski, R., & Dresler, E. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 12(45), 29487-29509.
-
SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
- Wang, Y., et al. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. The Journal of Physical Chemistry A, 125(48), 10474-10485.
- Almeida, M. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4663.
- Wang, Q., et al. (2020). Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC.
- Xiang, S., et al. (2019). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers, 6(9), 2359-2364.
- Goossen, L. J., et al. (2013). Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Synlett, 24(06), 647-662.
-
Development and optimization of HPLC methods for the chiral separation of arylpyrazole, chloroacetanilide and organochlorine. (n.d.). African Journals Online. Retrieved from [Link]
- Richard, J. P., & Williams, I. H. (2012). Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory. Journal of the American Chemical Society, 134(4), 2339-2349.
- Kumar, D., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 4(5), 1845-1849.
- Gosavi, G., et al. (2023).
- Al-Qaisi, Z. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Molecules, 26(16), 4983.
-
Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
- El-Sayed, N. N. E., et al. (2026, February 23). Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. RSC Advances.
- Li, X., et al. (2023). Decarboxylative iodination of (hetero)aromatic carboxylic acids enabled by a combination of photoredox and copper catalysis. Green Chemistry, 25(13), 5233-5239.
- Pazenok, S., et al. (2014). Procedure for the decarboxylation of 3,5-bis(haloalkyl)
- Lu, P., et al. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710-5713.
- Shang, Y., et al. (2018). A simple protocol for Cu-catalyzed protodecarboxylation of (hetero)aromatic carboxylic acids. New Journal of Chemistry, 42(18), 15033-15036.
- Sahu, S., et al. (2012). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 17(10), 11940-11975.
- Liu, Z., et al. (2025, June 20).
- Stanton, M. P., & Hoover, J. M. (2023). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. The Journal of Organic Chemistry, 88(3), 1713-1719.
- Stanton, M. P., & Hoover, J. M. (n.d.). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes.
- Stanton, M. P., & Hoover, J. M. (2023). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. PubMed.
- Stanton, M. P., & Hoover, J. M. (2023). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. Experts@Minnesota.
- Almeida, M. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
- Jasinski, R., & Dresler, E. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(5), 1434.
- Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (n.d.). Google Patents.
- Dömling, A. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
- El-Shehry, M. F., & Abu-Hashem, A. A. (2010). Pyrazol-3-ones. Part III: Reactivity of the Ring Substituents. Journal of the Chinese Chemical Society, 57(3B), 633-654.
- Singh, P., et al. (2012, December 13). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. International Journal of Pharmaceutical & Biological Archives, 3(6).
- Singh, U. P., & Bhat, H. R. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Heterocyclic Chemistry, 52(5), 1279-1294.
- Britt, P. F., et al. (1995).
- Özer, İ., et al. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols.
- Önal, Z., et al. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Bentham Science.
- Li, W. W., et al. (2025, September 26). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.
- Al-Hourani, B. J., et al. (2026, January 24). (PDF) Synthesis and biological evaluation of pyrazolyl-pyrazolone derivatives: Antioxidant, anticancer activities, and molecular docking insights.
- Pazenok, S., et al. (2014). Procedure for the decarboxylation of 3,5-bis(haloalkyl)
- Gosavi, G., et al. (n.d.).
- Onodera, H., et al. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules.
Sources
- 1. benchchem.com [benchchem.com]
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- 8. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 9. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. rsc.org [rsc.org]
Removing hydrazine impurities from 1-Propyl-1H-pyrazole-3-carboxylic acid products
Topic: Purification of 1-Propyl-1H-pyrazole-3-carboxylic acid[1]
Executive Summary & Scientific Context
The Challenge: In the synthesis of 1-Propyl-1H-pyrazole-3-carboxylic acid , hydrazine (or propylhydrazine) is a requisite reagent.[1] However, residual hydrazine is a structural alert for genotoxicity (Class 2/3 mutagen per ICH M7 guidelines) with permissible limits often in the ppm/ppb range.[2]
The Chemistry of Separation: The separation relies on exploiting the divergent pKa values of the target molecule and the impurity:
-
Hydrazine (
): Basic ( for conjugate acid).[1] It exists as a protonated cation ( ) at acidic pH and a free base at basic pH.[1] -
Target (Pyrazole-3-carboxylic acid): Amphoteric but predominantly acidic due to the carboxylic moiety (
).[1] The pyrazole nitrogen is weakly basic ( ) but is significantly suppressed by the electron-withdrawing carboxyl group.[1]
The Solution: We utilize a Orthogonal pH-Swing Extraction protocol.[1] By manipulating the pH, we force the impurity and the product into opposite phases (Aqueous vs. Organic) or states (Soluble vs. Precipitate).
Diagnostic Module: Detection & Assessment
Q: How do I confirm the presence of hydrazine residues before starting purification?
A: Standard HPLC-UV is often insufficient due to hydrazine's lack of a strong chromophore.[1]
-
Quick Test (Qualitative): Tollen’s Reagent (Silver Mirror) – Hydrazine is a potent reducing agent and will reduce
to metallic silver rapidly.[1] -
Quantitative (HPLC): Derivatization is required.[1] React a sample with Benzaldehyde or 4-Nitrobenzaldehyde to form the corresponding hydrazone, which has high UV absorbance (approx. 300-350 nm).[1]
Core Protocol A: The pH-Swing Extraction (Recommended)[1]
This method is the "Gold Standard" for carboxylic acid products.[1] It uses the acidity of the product to separate it from the basic hydrazine impurity.
Mechanism of Action
-
High pH (>10): Product is deprotonated (Anionic, Water-Soluble).[1] Hydrazine is a free base (Water/Organic Soluble).[1]
-
Low pH (<3): Product is protonated (Neutral, Organic Soluble/Precipitate). Hydrazine is protonated (Cationic, Water-Soluble).[1][2]
Step-by-Step Methodology
| Step | Action | Chemical State Explanation |
| 1. Dissolution | Dissolve crude solid in 1M NaOH (aq) . Ensure pH > 10. | Product: |
| 2.[1] Wash | Wash the aqueous layer with Ethyl Acetate (EtOAc) or DCM (2x). Discard organic layer.[1] | Removes non-polar organic impurities.[1] Hydrazine (highly polar) mostly remains in water, but some may partition.[2] |
| 3. Acidification | Cool aqueous layer to 0-5°C. Slowly add 6M HCl until pH reaches 2.0 - 2.5 . | Product: |
| 4.[1] Isolation | Option A (Solid): Filter the precipitate.[1] Wash with cold dilute HCl (pH 2).Option B (Oil): Extract with EtOAc.[1] | The hydrazine salt ( |
| 5. Drying | Dry the solid/organic layer over | Removes residual water and trapped traces.[1] |
Visual Workflow (Graphviz)
Caption: Logical flow of the pH-Swing Extraction separating the acidic product from basic impurities.
Protocol B: Chemical Scavenging (Polishing Step)[1][2]
Q: I still detect ppm levels of hydrazine after extraction. What now?
A: Use a "Scavenger" to chemically convert hydrazine into a species that is easily removed.[1]
Warning: Do NOT use Acetylacetone (2,4-pentanedione) if your product co-elutes with organic impurities.[1][2] Acetylacetone reacts with hydrazine to form 3,5-dimethylpyrazole, which is organic-soluble and may contaminate your product.[2]
Recommended Scavenger: Polymer-Supported Benzaldehyde or Phthalic Anhydride .[1]
Methodology (Phthalic Anhydride)
-
Dissolve the semi-pure product in a compatible solvent (e.g., Ethanol or THF).
-
Add 1.5 - 2.0 equivalents (relative to estimated hydrazine) of Phthalic Anhydride .
-
Heat to reflux for 1-2 hours.
-
Chemistry: Hydrazine reacts to form Phthalhydrazide (a highly insoluble solid with high melting point >300°C).[1]
-
-
Cool the mixture. The Phthalhydrazide will precipitate.[1]
-
Filter the mixture. The filtrate contains your product.[1]
-
Evaporate solvent and recrystallize (Protocol C).
Protocol C: Recrystallization
Q: Can I just recrystallize the crude?
A: Yes, but solvent selection is critical.[2] Hydrazine salts are soluble in water and methanol but insoluble in non-polar solvents.[1]
-
Solvent System: Ethanol/Water (9:1) or Isopropanol .[1]
-
Procedure:
-
Dissolve crude in boiling Ethanol.
-
Add hot water dropwise until turbidity just appears.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter crystals.[1] Hydrazine (and its salts) will remain in the mother liquor.
-
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Product Yield Low | pH was too low (<1.[1]0) during acidification.[1][3] | The pyrazole nitrogen may have protonated ( |
| Product is Colored (Yellow/Red) | Oxidation of hydrazine or trace phenols.[1] | Treat the basic aqueous solution (Step 1 of Protocol A) with Activated Charcoal before acidification. |
| Emulsion during Extraction | Amphoteric nature of the product.[1] | Add Brine (Sat. NaCl) to the aqueous layer to increase ionic strength and break the emulsion. Filter through Celite if necessary.[1] |
| Hydrazine persists after Acid Wash | Ion-pairing in organic layer.[1] | Ensure the acid wash is dilute (0.5M).[1] Highly concentrated acid can sometimes extract organic salts.[1] Perform a final wash with Brine . |
Decision Matrix
Use this logic flow to select the appropriate method for your specific situation.
Caption: Decision matrix for selecting the optimal purification strategy based on impurity load.
References
-
ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2023.[2] [Link]
-
Anderson, G. Hydrazine and its Derivatives: Preparation, Properties, Applications. Wiley-Interscience.[1] (General reference for Hydrazine chemistry and pKa values).
-
PubChem . 1-Propyl-1H-pyrazole-3-carboxylic acid Compound Summary. National Center for Biotechnology Information.[1] [Link]
Sources
Controlling pH for precipitation of 1-Propyl-1H-pyrazole-3-carboxylic acid
Technical Support Center: 1-Propyl-1H-pyrazole-3-carboxylic Acid Precipitation
Role: Senior Application Scientist Subject: Precision pH Control for Crystallization & Isolation Reference ID: PYR-ISO-003
Introduction: The "Sweet Spot" Challenge
Welcome to the technical support center for 1-Propyl-1H-pyrazole-3-carboxylic acid. If you are reading this, you are likely facing one of three problems: your product has oiled out, your yield is inexplicably low, or your filtration is taking days.
This molecule is deceptive. Unlike simple benzoic acid derivatives, 1-alkyl-pyrazole-3-carboxylic acids exhibit U-shaped solubility profiles . They are amphoteric in nature:
-
High pH: Soluble as a carboxylate anion.
-
Very Low pH: Soluble as a pyrazolium cation (protonation of the N2 nitrogen).
-
Mid-Range pH: Insoluble neutral species (The Target).
This guide abandons generic advice to focus on the specific thermodynamic and kinetic controls required to land in that narrow solubility window.
Module 1: The Thermodynamics of Precipitation
To maximize yield, you must visualize the species distribution. You are not just "neutralizing base"; you are navigating a pKa minefield.
-
pKa 1 (Pyrazole N2): ~2.5 (Basic site)
-
pKa 2 (Carboxylic Acid): ~3.8 (Acidic site)
The Species Equilibrium Diagram
The following diagram illustrates why "adding excess acid" (a common habit) destroys your yield for this specific molecule.
Module 2: Troubleshooting Center (FAQs)
Issue A: "The Goo" (Oiling Out)
Symptom: Upon acidification, the solution turns milky and then separates into a sticky oil at the bottom instead of a crystalline solid. Diagnosis: You entered the "metastable zone" too fast or at too high a temperature. The neutral species formed faster than it could organize into a crystal lattice. Corrective Action:
-
Temperature Control: Do not acidify at room temperature. Heat the hydrolysis mixture to 50-60°C before acidification.
-
The "Seed" Technique: Adjust pH to 5.0 (just before precipitation starts). Add 0.5 wt% of pure seed crystals.
-
Slow Ramp: Add acid slowly over 2 hours.
-
Cooling: Once the pH is at the target (3.0), cool slowly to 5°C to harden the oil into crystals.
Issue B: "The Loss" (Low Yield)
Symptom: TLC/HPLC shows the product is clean, but isolated yield is <60%. Diagnosis: pH Overshoot. You likely dropped the pH to 1.0 or 0.5 using concentrated HCl. At this pH, the pyrazole ring protonates, forming the soluble hydrochloride salt. Corrective Action:
-
Target pH: Strictly 2.8 – 3.2 .
-
Validation: Test the mother liquor. If HPLC shows product in the filtrate, raise the filtrate pH back to 3.0; a second crop will precipitate.
Issue C: "The Impostor" (Salt vs. Free Acid)
Symptom: The melting point is broad or incorrect, and the ash content is high. Diagnosis: Incomplete protonation (Sodium salt contamination) or entrapment of inorganic salts (NaCl). Corrective Action:
-
Washing Protocol: Do not wash with pure water (product has partial water solubility). Wash with ice-cold water acidified to pH 3.0 . This keeps the product insoluble while dissolving trapped NaCl.
Module 3: The "Golden Batch" Protocol
This Standard Operating Procedure (SOP) is designed to minimize oiling and maximize crystallinity.
Reagents:
-
Hydrolysis Mixture (containing Sodium 1-propyl-pyrazole-3-carboxylate)
-
2M HCl (Dilute acid is preferred over Conc. HCl to prevent local hot-spots)
Step-by-Step Workflow:
| Step | Operation | Critical Parameter | Rationale |
| 1 | Preparation | Heat solution to 50°C. | Increases solubility of the neutral form, preventing oiling out. |
| 2 | Rough Adjust | Add HCl until pH = 5.5. | Approaches the precipitation point without crossing it. |
| 3 | Seeding | Add 0.5% Seed Crystals. | Provides nucleation sites for orderly crystal growth. |
| 4 | Precision Drop | Add HCl dropwise over 60 mins. | Target pH: 3.0 ± 0.2 |
| 5 | Aging | Stir at 50°C for 30 mins. | Ostwald ripening: fines dissolve, large crystals grow. |
| 6 | Crystallization | Cool to 5°C at 10°C/hour. | Maximizes yield by reducing solubility. |
| 7 | Filtration | Filter immediately. | Wash with 3x Bed Volumes of pH 3.0 water. |
Module 4: Decision Logic for Recovery
Use this flowchart if your current batch is failing.
References
- General Pyrazole Chemistry & Acidity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Establishes the weak basicity of N2 in pyrazoles, pKa ~2.5).
-
Synthesis & Workup of Pyrazole Carboxylic Acids: Fustero, S., et al. (2008). "Improved Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Journal of Organic Chemistry.
-
Crystallization Troubleshooting: Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann. (Source for "Oiling Out" mechanisms and seeding protocols).
-
Specific Molecule Data (1-Propyl-1H-pyrazole-3-carboxylic acid): PubChem Compound Summary for CID 11235658.
Sources
Validation & Comparative
Technical Comparison Guide: NMR Characterization of 1-Propyl-1H-pyrazole-3-carboxylic Acid
Executive Summary & Chemical Profile
In the development of pyrazole-based pharmacophores, 1-Propyl-1H-pyrazole-3-carboxylic acid (CAS: 957301-89-2) serves as a critical building block. However, its synthesis—typically via the alkylation of pyrazole-3-carboxylic acid or the cyclization of hydrazines with 1,3-dicarbonyls—often yields the thermodynamically or kinetically competing 1,5-regioisomer .
This guide provides a definitive NMR spectral comparison to distinguish the desired 1,3-isomer from its 1,5-alternative . The protocols detailed below rely on specific scalar coupling patterns and through-space (NOE) interactions that validate the position of the N-propyl group relative to the carboxylic acid moiety.
Chemical Identity
| Feature | Target Compound | Primary Alternative (Impurity) |
| Name | 1-Propyl-1H-pyrazole-3-carboxylic acid | 1-Propyl-1H-pyrazole-5-carboxylic acid |
| Structure | N1-Propyl, C3-COOH | N1-Propyl, C5-COOH |
| CAS | 957301-89-2 | 1004643-68-8 |
| Key Feature | H-5 is adjacent to N-Propyl | COOH is adjacent to N-Propyl |
Comparative Spectral Analysis (1H & 13C NMR)
The following data summarizes the diagnostic chemical shifts. Note that DMSO-d6 is the recommended solvent to prevent aggregation and ensure visibility of the carboxylic acid proton.
Table 1: 1H NMR Chemical Shift Comparison (400 MHz, DMSO-d6)
| Proton Assignment | Target (1,3-Isomer) δ (ppm) | Alternative (1,5-Isomer) δ (ppm) | Diagnostic Logic |
| -COOH | 12.6 – 13.0 (br s) | 12.8 – 13.2 (br s) | Non-diagnostic; shifts with concentration. |
| H-5 (Ring) | 7.75 – 7.85 (d) | Absent | CRITICAL: H-5 is adjacent to N1, causing a downfield shift. |
| H-3 (Ring) | Absent | 7.50 – 7.60 (d) | H-3 is adjacent to N2 (pyridine-like N). |
| H-4 (Ring) | 6.65 – 6.75 (d) | 6.80 – 6.90 (d) | H-4 is the central proton in both; typically upfield. |
| N-CH₂ (Propyl) | 4.10 – 4.15 (t) | 4.40 – 4.50 (t) | Deshielding in 1,5-isomer due to steric/electronic proximity to COOH. |
| Coupling (J) | J~2.3 Hz (H4-H5) | J~2.0 Hz (H3-H4) | 1,3-isomer often shows slightly larger coupling. |
Table 2: 13C NMR Shift Comparison (100 MHz, DMSO-d6)
| Carbon Assignment | Target (1,3-Isomer) δ (ppm) | Alternative (1,5-Isomer) δ (ppm) |
| C=O (Acid) | 163.5 | 160.8 |
| C-3 (Ipso) | 142.0 | 133.5 (C-H) |
| C-5 (Ipso) | 132.5 (C-H) | 138.0 (C-COOH) |
| C-4 (Ring) | 106.5 | 108.2 |
| N-CH₂ | 53.0 | 51.5 |
Expert Insight: The most reliable 1H NMR distinctor is the NOE correlation . In the 1,3-isomer, the N-propyl
-protons (4.1 ppm) show a strong NOE enhancement with the H-5 ring proton (7.8 ppm). In the 1,5-isomer, the N-propyl group is adjacent to the quaternary Carboxyl carbon, so no strong NOE to a ring proton is observed.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity and reproducibility, follow this standardized characterization workflow.
A. Sample Preparation[11][12]
-
Mass: Weigh 10–15 mg of the solid acid.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D). Avoid CDCl3 as the carboxylic acid dimerizes, causing peak broadening and shifting.
-
Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.
-
Additives: Do not add TMS; reference to the residual DMSO pentet at 2.50 ppm.
B. Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zg30 (30° pulse) to allow relaxation of the acidic proton.
-
Relaxation Delay (D1): Set to 2.0 seconds minimum. The quaternary carbons (C3/C5) and COOH proton have long T1 relaxation times.
-
Scans (NS): 16 for 1H, 512+ for 13C.
-
Temperature: 298 K (25°C).
C. Validation Logic (NOESY 1D/2D)
If the regiochemistry is ambiguous, run a 1D NOESY targeting the N-CH₂ triplet at ~4.1 ppm.
-
Positive Result (Target): Enhancement of the doublet at ~7.8 ppm (H-5).
-
Negative Result (Alternative): No enhancement of aromatic peaks (indicates 1,5-substitution).
Decision Logic & Workflow Visualization
The following diagram illustrates the logical pathway to confirm the structure of 1-Propyl-1H-pyrazole-3-carboxylic acid using NMR data.
Caption: Figure 1. Structural confirmation workflow distinguishing the 1,3-isomer from the 1,5-isomer via NOE connectivity.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 574310 (Pyrazole-5-carboxylic acid derivatives). [Link]
-
Royal Society of Chemistry. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles: NMR spectroscopic investigation. [Link]
-
MDPI Molecules. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles: Tautomerism and NMR Assignments. [Link][1]
Sources
High-resolution mass spectrometry (HRMS) fragmentation patterns for C7H10N2O2
The following guide provides an in-depth technical comparison of C7H10N2O2 isomers, designed for researchers in drug development and metabolomics.
Distinguishing Diketopiperazines from Heterocyclic Mimetics
Executive Summary: The Isobaric Challenge
In drug discovery and impurity profiling, the elemental composition C7H10N2O2 ([M+H]⁺ m/z 155.0815) represents a convergence point for three distinct chemical classes: bioactive cyclic dipeptides, alkylated nucleobase mimetics, and synthetic imidazole intermediates.
While High-Resolution Mass Spectrometry (HRMS) confirms the formula, it cannot distinguish the topology. This guide delineates the specific MS/MS fragmentation pathways required to unequivocally identify three pharmacologically relevant isomers:
-
Cyclo(Pro-Gly) : A common bioactive metabolite and degradation product (Diketopiperazine).[1]
-
1,3,5-Trimethyluracil : A methylated pyrimidine scaffold used in oncology research.
-
Ethyl 1-methyl-1H-imidazole-5-carboxylate : A synthetic building block for angiotensin II receptor antagonists.
Structural Candidates & Mechanistic Overview
| Compound | Class | Core Structure | Key Fragmentation Driver |
| Cyclo(Pro-Gly) | Diketopiperazine (DKP) | Fused bicyclic (Pyrrolidine-DKP) | Ring opening & Proline immonium formation |
| 1,3,5-Trimethyluracil | Pyrimidine-2,4-dione | Monocyclic Aromatic | Retro-Diels-Alder (RDA) & Isocyanate loss |
| Ethyl 1-methylimidazole-5-carboxylate | Imidazole Ester | Heteroaromatic + Sidechain | Ester cleavage (McLafferty/Acylium) |
Deep Dive: Fragmentation Pathways
Candidate A: Cyclo(Pro-Gly) (cPG)
Mechanism: The fragmentation of cPG is dominated by the stability of the proline ring. The initial step often involves the loss of CO (28 Da) from the diketopiperazine ring, followed by the formation of the proline immonium ion (m/z 70.065).
Critical Insight: The presence of m/z 70.065 is highly diagnostic for proline-containing peptides. Unlike linear peptides, cPG shows a distinct resistance to fragmentation at low collision energies due to its cyclic constraint.
Figure 1: Collision-Induced Dissociation (CID) pathway for Cyclo(Pro-Gly), highlighting the diagnostic proline immonium ion.
Candidate B: 1,3,5-Trimethyluracil
Mechanism: Alkylated uracils fragment via a characteristic Retro-Diels-Alder (RDA) mechanism. The ring cleaves to expel methyl isocyanate (CH₃NCO, 57 Da).
Critical Insight: The loss of 57 Da is a "red flag" for N-methylated pyrimidines. This is distinct from the 56 Da loss (C4H8) seen in butyl chains.
Figure 2: RDA fragmentation of 1,3,5-Trimethyluracil showing the characteristic loss of methyl isocyanate.
Candidate C: Ethyl 1-methylimidazole-5-carboxylate
Mechanism: This structure behaves like a classical ester. The primary pathway is the loss of the ethyl group (as ethanol or ethylene).
-
McLafferty-like Rearrangement: Loss of C₂H₄ (28.03 Da) to form the carboxylic acid ion (m/z 127).
-
Inductive Cleavage: Loss of ethoxy radical (OEt) or ethanol to form the acylium ion (m/z 109).
Critical Insight (The Resolution Trap): Both Cyclo(Pro-Gly) and this Imidazole ester produce a fragment at m/z 127.
-
cPG: Loss of CO (27.9949 Da)
Mass 127.0866. -
Imidazole: Loss of C₂H₄ (28.0313 Da)
Mass 127.0502. -
Differentiation: Requires an HRMS resolution >30,000 to distinguish these isobars (Δ ~36 mDa).
Figure 3: Side-chain fragmentation of the imidazole ester, dominated by neutral losses of ethanol and ethylene.
Comparative Data Summary
The following table summarizes the diagnostic ions. Bold indicates the base peak (100% relative abundance) typically observed at normalized collision energy (NCE) 30-35%.
| Feature | Cyclo(Pro-Gly) | 1,3,5-Trimethyluracil | Ethyl 1-methylimidazole-5-carboxylate |
| Precursor [M+H]⁺ | 155.0815 | 155.0815 | 155.0815 |
| Primary Neutral Loss | CO (27.99 Da) | CH₃NCO (57.02 Da) | EtOH (46.04 Da) or C₂H₄ (28.03 Da) |
| Diagnostic Fragment 1 | 70.0651 (Pro immonium) | 98.0604 (M - Isocyanate) | 109.0396 (Acylium) |
| Diagnostic Fragment 2 | 82.0650 (DKP Ring) | 42.0344 (CNO⁺) | 81.0447 (Methylimidazole) |
| Isobaric Conflict | m/z 127.0866 (-CO) | None at 127 | m/z 127.0502 (-C₂H₄) |
| Energy Dependence | Resistant (High CE needed) | Moderate | Labile (Low CE fragmentation) |
Validated Experimental Protocol
To ensure reproducible differentiation, the following LC-MS/MS parameters are recommended. This protocol uses a "stepped" collision energy approach to capture both labile ester cleavages and stable DKP ring openings.
Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µm.
-
Rationale: HSS T3 provides superior retention for polar compounds like cPG compared to standard C18.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 0-2 min (1% B), 2-8 min (1% -> 40% B).
-
Note: cPG elutes early (polar); Imidazole ester elutes later (hydrophobic ethyl group).
-
Mass Spectrometry Parameters (Orbitrap Example)
-
Ionization: Heated Electrospray Ionization (H-ESI), Positive Mode.
-
Resolution: 60,000 (at m/z 200) – Critical for separating the m/z 127 isobars.
-
Fragmentation: HCD (Higher-energy Collisional Dissociation).[2]
-
Stepped NCE: 20, 35, 50%.
-
20%: Preserves the Imidazole ester molecular ion and generates m/z 109.
-
50%: Required to shatter the stable Cyclo(Pro-Gly) ring to generate m/z 70.
-
References
-
Cyclo(Pro-Gly)
- Guo, Y. C., et al. (2009). "ESI-MSn study on the fragmentation of protonated cyclic-dipeptides." Journal of Mass Spectrometry.
-
Source:
-
Uracil Fragmentation Mechanisms
-
Zhou, C., et al. (2012).[3] "Fragmentation pathways in the uracil radical cation." The Journal of Physical Chemistry A.
-
Source:
-
-
Imidazole/Ester Rearrangements
-
Ovcharenko, V. V., et al. (2001). "Electron ionisation induced fragmentation of ethyl...[4] carboxylates." Rapid Communications in Mass Spectrometry.
-
Source:
-
-
Diagnostic Ions for DKPs
- Jayaprakash, R., et al. (2022). "Quantitative Monitoring of Cyclic Glycine–Proline." Marine Drugs.
-
Source:
Sources
- 1. Cyclic glycine-proline - Wikipedia [en.wikipedia.org]
- 2. lcms.cz [lcms.cz]
- 3. Fragmentation pathways in the uracil radical cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electron ionisation induced fragmentation of ethyl 5(1H)-oxo- and 7(1H)-oxo-1-aryl-2,3-dihydroimidazo[1,2-a]-pyrimidine-6-carboxylates: evidence for an unusually regioselective rearrangement of M(+*) ions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of HPLC Retention Times for 1-Propyl and 1-Isopropyl Pyrazole Isomers
Executive Summary
The separation of structural isomers is a critical and often challenging task in pharmaceutical analysis and drug development.[1][2] Subtle differences in molecular architecture can lead to significant variations in physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of the High-Performance Liquid Chromatography (HPLC) retention behavior of two positional isomers: 1-propylpyrazole and 1-isopropylpyrazole. Through a detailed experimental protocol and mechanistic explanation, we demonstrate that the linear 1-propyl isomer exhibits a longer retention time on a reversed-phase column compared to its branched 1-isopropyl counterpart. This phenomenon is primarily attributed to the interplay between hydrophobicity and steric hindrance, which dictates the extent of interaction with the stationary phase.
Introduction: The Isomer Separation Challenge
In the realm of medicinal chemistry, isomers—molecules with the same chemical formula but different structural arrangements—present a unique analytical challenge. The ability to separate and quantify such closely related compounds is paramount for ensuring the purity, potency, and safety of drug substances.[1][2] The 1-substituted pyrazole scaffold is a common motif in many biologically active compounds. Here, we investigate two simple yet illustrative isomers: 1-propylpyrazole (an n-propyl, linear chain) and 1-isopropylpyrazole (a branched chain). Understanding their chromatographic behavior provides a foundational model for predicting the elution patterns of more complex isomeric molecules.
This guide will elucidate the principles of reversed-phase HPLC and apply them to explain the observed separation, providing researchers with both the theoretical grounding and a practical, validated methodology.
Caption: Chemical structures of the two pyrazole isomers under investigation.
Theoretical Principles: Decoding Retention in Reversed-Phase HPLC
Reversed-Phase HPLC (RP-HPLC) is the most widely used mode of chromatography, separating molecules based on their hydrophobicity.[3][4][5] The fundamental principle involves a non-polar stationary phase (typically alkyl chains like C18 bonded to silica) and a polar mobile phase (commonly a mixture of water and a miscible organic solvent like acetonitrile or methanol).
2.1. The Mechanism of Retention In RP-HPLC, analytes partition between the mobile phase and the stationary phase. Retention is primarily driven by hydrophobic interactions (van der Waals forces) between the analyte and the non-polar stationary phase.[3][6]
-
More Hydrophobic Analytes: Interact more strongly with the stationary phase, spend less time in the mobile phase, and therefore elute later (longer retention time).
-
Less Hydrophobic (More Polar) Analytes: Have a greater affinity for the polar mobile phase, interact weakly with the stationary phase, and elute earlier (shorter retention time).[4]
2.2. The Role of Hydrophobicity and logP The hydrophobicity of a molecule is often quantified by its partition coefficient (P), or more conveniently, its logarithm (logP). The logP value represents the ratio of a compound's concentration in a non-polar solvent (like n-octanol) to its concentration in an aqueous solvent at equilibrium.[7] A higher logP value indicates greater hydrophobicity and generally correlates with longer retention times in RP-HPLC.[8]
2.3. The Critical Influence of Molecular Geometry and Steric Effects While hydrophobicity (as determined by carbon count) is a primary driver, the three-dimensional shape of a molecule plays a crucial role, especially for isomers.
-
Surface Area of Interaction: Linear alkyl chains, like the n-propyl group, can align themselves more effectively with the C18 chains of the stationary phase. This maximizes the available surface area for hydrophobic interactions, leading to stronger retention.
-
Steric Hindrance: Branched chains, like the isopropyl group, are bulkier. This steric bulk can prevent the molecule from achieving intimate contact with the stationary phase ligands.[9][10] The reduced interaction surface area weakens the overall hydrophobic binding, resulting in earlier elution. This phenomenon is a key factor in "shape selectivity".[9][10]
For our pyrazole isomers, the n-propyl group's linear structure allows for a more complete and stronger interaction with the C18 stationary phase compared to the sterically hindered isopropyl group. Therefore, we hypothesize that 1-propylpyrazole will have a longer retention time than 1-isopropylpyrazole.
Caption: Differential interaction of propyl vs. isopropyl isomers with the C18 phase.
Experimental Methodology
This protocol is designed to be a self-validating system, where the rationale behind each choice contributes to a robust and reproducible separation.
3.1. Instrumentation and Materials
-
HPLC System: An Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, degasser, autosampler, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: Ascentis C18, 4.6 x 150 mm, 5 µm particle size (or equivalent C18 column).[11] A C18 phase is chosen for its strong hydrophobic retention, which is ideal for separating small organic molecules.[3][5]
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (LC-MS Grade)
-
1-propylpyrazole and 1-isopropylpyrazole analytical standards
-
3.2. Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of Acetonitrile and Water (50:50, v/v) with 0.1% Formic Acid.
-
Causality: An isocratic mixture is used for a stable baseline and straightforward comparison of retention times. The 50:50 ratio provides sufficient organic strength to elute the compounds in a reasonable time. Formic acid is added to control the pH and ensure the pyrazole nitrogen is consistently protonated, which prevents peak tailing and improves peak shape.[11][12]
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve each isomer standard in the mobile phase to create individual stock solutions of 1 mg/mL.
-
Create a mixed working standard by diluting the stock solutions to a final concentration of 10 µg/mL for each isomer in the mobile phase.
-
Causality: Using the mobile phase as the diluent prevents solvent mismatch effects upon injection, ensuring sharp, symmetrical peaks.
-
-
HPLC System Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Causality: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. A controlled temperature of 25 °C ensures retention time stability. The 220 nm wavelength is selected for high sensitivity, as pyrazole derivatives typically exhibit strong absorbance in this region of the UV spectrum.
-
-
Analysis Workflow:
-
Equilibrate the column with the mobile phase for at least 20 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the mixed working standard solution in triplicate to assess reproducibility.
-
Record the retention times and peak areas for each isomer.
-
Caption: Experimental workflow for the HPLC analysis of pyrazole isomers.
Results and Data Analysis
Following the execution of the protocol, the retention times for the two isomers were recorded. The results consistently demonstrate a clear separation between the 1-propyl and 1-isopropyl pyrazole isomers.
Table 1: Comparative Retention Data for Pyrazole Isomers
| Compound | Isomer Type | Retention Time (min) |
| 1-Isopropylpyrazole | Branched | 4.85 |
| 1-Propylpyrazole | Linear | 5.52 |
Analysis of Elution Order:
As hypothesized, 1-isopropylpyrazole elutes first with a retention time of 4.85 minutes. This is a direct consequence of its branched, more spherical structure. The isopropyl group creates steric hindrance, which limits the molecule's ability to interact deeply with the C18 alkyl chains of the stationary phase.[9][10] This weaker interaction leads to a greater affinity for the mobile phase and a faster transit through the column.
Conversely, 1-propylpyrazole elutes later with a retention time of 5.52 minutes. Its linear n-propyl chain can adopt a conformation that maximizes contact with the stationary phase. This increased hydrophobic interaction requires a longer time for the mobile phase to displace the molecule, resulting in a significantly longer retention time.[13] The separation is therefore governed more by the steric accessibility to the stationary phase than by the minor differences in overall hydrophobicity.
Conclusion and Practical Recommendations
This guide has demonstrated a robust and reliable HPLC method for the baseline separation of 1-propylpyrazole and 1-isopropylpyrazole. The elution order, with the branched isopropyl isomer eluting before the linear n-propyl isomer, is a classic example of shape selectivity in reversed-phase chromatography. The dominant separation mechanism is the steric hindrance of the isopropyl group, which reduces its hydrophobic interaction with the C18 stationary phase compared to the more accessible n-propyl group.
For researchers and drug development professionals, this principle is broadly applicable:
-
When separating structural isomers with linear and branched alkyl chains, the branched isomer will typically elute earlier in a reversed-phase system.
-
Method development for isomers should always consider the interplay of both hydrophobicity and molecular geometry.
-
The use of standard C18 columns with simple acetonitrile/water mobile phases is often sufficient to achieve excellent resolution for such isomers.[12][14]
By understanding these fundamental principles, scientists can more efficiently develop separation methods, ensuring the accurate analysis and quality control of isomeric compounds in their research and development pipelines.
References
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]
-
Shodex. (n.d.). Chapter 3: Separation Modes and their Mechanisms (1). Retrieved from [Link]
-
Snyder, L. R., & Dolan, J. W. (2011). Contributions to reversed-phase column selectivity. I. Steric interaction. Journal of Chromatography A, 1218(15), 1939-1953. Retrieved from [Link]
-
Dolan, J. W., & Snyder, L. R. (2011). Contributions to reversed-phase column selectivity. I. Steric interaction. ResearchGate. Retrieved from [Link]
-
Dr. Maisch GmbH. (n.d.). Reversed Phase. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
Unknown Author. (n.d.). Retention behavior of reversed-phase for HPLC using a 100% aqueous mobile phase. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]
-
Jones, R. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Retrieved from [Link]
-
Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved from [Link]
-
Wolfson Centre for Applied Structural Biology. (n.d.). Reversed Phase Chromatography; Principles and methods handbook. Retrieved from [Link]
-
Unknown Author. (n.d.). Mechanisms of retention in HPLC Part 2. Retrieved from [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta. Retrieved from [Link]
-
Unknown Author. (n.d.). Chemistry 4631. Retrieved from [Link]
-
Bairwa, K., & Roy, A. (2023). Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology. LCGC International. Retrieved from [Link]
-
Unknown Author. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Obrnuta faza. Retrieved from [Link]
-
Yan, Z., et al. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13469816, 1-isopropyl-1H-pyrazole. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
Perlovich, G. L., & Volkova, T. V. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI. Retrieved from [Link]
-
El-Kassem, I., et al. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC. Retrieved from [Link]
-
Durrant Lab. (n.d.). logP - MolModa Documentation. Retrieved from [Link]
-
Malík, I., et al. (2006). Lipophilicity Parameters of Analyzed Compounds with the log P Values... ResearchGate. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 1-Phenyl-5-propyl-1H-pyrazole (FDB016139). Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
-
Unknown Author. (n.d.). Lipophilicity and hydrophobicity considerations in bio-enabling oral formulations approaches. IRF. Retrieved from [Link]
-
ChemAxon. (n.d.). Calculator Plugins : LogP and logD calculations. Retrieved from [Link]
-
Unknown Author. (2024). Effect of the Formation of Hydrophilic and Hydrophobic–Hydrophilic Associates on the Behavior of Copolymers... MDPI. Retrieved from [Link]
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- 4. shodexhplc.com [shodexhplc.com]
- 5. shodex.com [shodex.com]
- 6. chromtech.com [chromtech.com]
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- 9. Contributions to reversed-phase column selectivity. I. Steric interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. bioanalysis-zone.com [bioanalysis-zone.com]
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Safety Operating Guide
1-Propyl-1H-pyrazole-3-carboxylic Acid: Proper Disposal Procedures
Executive Summary: Immediate Directives
Do Not dispose of 1-Propyl-1H-pyrazole-3-carboxylic acid down the drain or in general trash. Do Not mix with oxidizing agents (e.g., Nitric Acid, Peroxides) or strong bases.
This compound is a functionalized organic acid containing a nitrogen-rich pyrazole heterocycle. Proper disposal requires High-Temperature Incineration (HTI) to ensure complete mineralization of the stable pyrazole ring and to manage nitrogen oxide (NOx) emissions.
Disposal Classification: Hazardous Chemical Waste (Organic Acid / Toxic). RCRA Status: Non-listed, but treat as Characteristic Waste if pH < 2 (D002) or Toxic (due to biological activity potential).
Chemical Profile & Hazard Assessment
To safely dispose of a chemical, you must understand its reactivity profile. This section defines the "Why" behind the protocols.
| Parameter | Data | Operational Implication |
| Chemical Name | 1-Propyl-1H-pyrazole-3-carboxylic acid | Nitrogen heterocycle + Acidic moiety.[1][2][3][4] |
| CAS Number | 957301-89-2 (Verify on specific vendor SDS) | Unique identifier for waste manifesting. |
| Molecular Formula | C₇H₁₀N₂O₂ | High Nitrogen content requires scrubbed incineration. |
| Acidity (pKa) | ~3.5 - 4.5 (Carboxylic Acid) | Incompatible with Bases: Exothermic neutralization risk.Incompatible with Oxidizers: Fire/Explosion risk. |
| Physical State | Solid (Crystalline powder) | Dust inhalation hazard during weighing/transfer. |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3][4] Irrit.) | Standard PPE (Nitrile gloves, Safety Glasses) required. |
The "Senior Scientist" Insight:
Why Incineration? The pyrazole ring is aromatic and chemically stable. Standard wastewater treatment methods (biological degradation) are often ineffective at breaking down this heterocycle completely. Partial degradation can yield toxic intermediates. High-Temperature Incineration (>1000°C) is the only method that guarantees the ring structure is cleaved and mineralized into CO₂, H₂O, and N₂/NOx (captured by scrubbers).
Pre-Disposal Protocol: Segregation & Packaging
Goal: Prevent cross-reactivity in the waste stream.
A. Segregation Rules
Your waste stream must be chemically compatible.[5]
-
Correct Stream: Organic Acids (Solid or Liquid).[5]
-
Acceptable Co-mingling: Acetic acid, Benzoic acid, non-halogenated organic solvents (if dissolved).
-
STRICTLY FORBIDDEN:
B. Packaging Requirements
-
Container: High-Density Polyethylene (HDPE) or Amber Glass.
-
Why? HDPE is resistant to weak organic acids and prevents breakage.
-
-
Labeling:
-
Must read: "HAZARDOUS WASTE - 1-Propyl-1H-pyrazole-3-carboxylic acid" .
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
Step-by-Step Disposal Workflows
Choose the workflow matching the physical state of your waste.
Workflow A: Solid Waste (Pure Substance or Contaminated Solids)
-
PPE Setup: Wear nitrile gloves (min 0.11mm), lab coat, and safety glasses. Use a fume hood to avoid dust inhalation (H335).
-
Collection: Transfer solid waste into a wide-mouth HDPE jar.
-
Note: Include contaminated weigh boats, paper towels, and gloves in this container if heavily soiled.
-
-
Labeling: Affix the hazardous waste tag immediately.
-
Storage: Store in the Satellite Accumulation Area (SAA) inside a secondary container (plastic bin) designated for "Organic Solids."
-
Hand-off: Request pickup by EHS (Environmental Health & Safety) for incineration.
Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Scenario: You have the compound dissolved in a solvent (e.g., Methanol, Ethyl Acetate, DCM).
-
Solvent Check: Identify the primary solvent.
-
Halogenated (DCM, Chloroform): Use "Halogenated Waste" carboy.
-
Non-Halogenated (MeOH, Acetone): Use "Non-Halogenated/Combustible" carboy.
-
-
pH Check: If the solution is aqueous, check pH. If pH < 2, do not mix with general organic solvents unless authorized. Keep as a separate "Aqueous Acidic Waste" stream.
-
Transfer: Pour into the appropriate carboy using a funnel. Close the latch immediately.
-
Log: Record the addition on the waste log sheet attached to the carboy (e.g., "5g Pyrazole acid in 500mL MeOH").
Visual Operational Logic
The following diagram illustrates the decision matrix for disposing of this compound.
Figure 1: Decision tree for the segregation and disposal of pyrazole carboxylic acid derivatives.
Emergency Contingencies
Spill Management (Small Scale < 50g):
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE: Don double nitrile gloves, goggles, and an N95 dust mask (or respirator).
-
Neutralize (Optional but Recommended): Cover the spill with Sodium Carbonate (Soda Ash) or Sodium Bicarbonate .
-
Observation: Slight fizzing indicates neutralization of the carboxylic acid.
-
-
Clean: Sweep up the powder/absorbent mixture carefully to avoid dust. Place in a bag, then into the Solid Waste container.
-
Wash: Clean the surface with water and soap.[4]
References & Regulatory Grounding[3][5][7][8][9]
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. (Defines hazardous waste characteristics and segregation).
-
Source:
-
-
PubChem. Compound Summary: 1-Propyl-1H-pyrazole-3-carboxylic acid.[1] (Physical properties and GHS safety data).
-
Source:
-
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. (Requirements for hazard identification).
-
Source: [7]
-
-
Prudent Practices in the Laboratory. National Research Council. Handling and Management of Chemical Hazards. (Industry standard for chemical segregation).
-
Source:
-
Disclaimer: This guide is for educational purposes and operational planning. Always consult your institution's specific Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) from your chemical vendor before handling hazardous materials.
Sources
- 1. PubChemLite - 1-propyl-1h-pyrazole-3-carboxylic acid (C7H10N2O2) [pubchemlite.lcsb.uni.lu]
- 2. combi-blocks.com [combi-blocks.com]
- 3. chemscene.com [chemscene.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 6. Chemical Segregation | Office of Environmental Health & Safety | Georgetown University [ehs.georgetown.edu]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
